Benzanilide, 4'-phenyl-

Catalog No.
S6905415
CAS No.
20743-57-1
M.F
C19H15NO
M. Wt
273.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzanilide, 4'-phenyl-

CAS Number

20743-57-1

Product Name

Benzanilide, 4'-phenyl-

IUPAC Name

N-(4-phenylphenyl)benzamide

Molecular Formula

C19H15NO

Molecular Weight

273.3 g/mol

InChI

InChI=1S/C19H15NO/c21-19(17-9-5-2-6-10-17)20-18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-14H,(H,20,21)

InChI Key

XMUUGQPZYBWERT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3

Solubility

1 [ug/mL] (The mean of the results at pH 7.4)

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3
  • Liquid Crystal Research: Benzanilides are known to exhibit liquid crystalline behavior under certain conditions []. This property makes them valuable in the development of liquid crystal displays and other optoelectronic applications. Research on related benzanilide derivatives suggests that Benzanilide, 4'-phenyl- might also possess liquid crystalline properties, but further investigation is needed.
  • Material Science: Certain benzanilide derivatives have been explored for their potential use in organic electronics and functional materials []. The rigid and polar nature of the benzanilide group can contribute to interesting material properties. More research is needed to determine if Benzanilide, 4'-phenyl- exhibits similar functionalities.
  • Biological Activity Studies: Some benzanilide derivatives have been shown to possess various biological activities, including antibacterial, antifungal, and anti-inflammatory properties []. Given the structural similarity, Benzanilide, 4'-phenyl- could be a target molecule for studies investigating its potential biological activity. However, such investigations would require significant research efforts.

Benzanilide, chemically known as N-phenylbenzamide, is an organic compound with the molecular formula C13_{13}H11_{11}NO and a molecular weight of 197.23 g/mol. It appears as a greyish to yellow-green powder and has a melting point of approximately 161-163 °C. Benzanilide is characterized by its amide functional group, which is bonded to a phenyl group, making it a member of the amide family of compounds. This compound is notable for its applications in various fields, including dye manufacturing, pharmaceuticals, and as a model compound in chemical studies .

  • Diarylation Reactions: Benzanilide can undergo diarylation with aryl triflates or bromides in the presence of palladium-based catalysts to yield N-(2,6-diarylbenzoyl)anilines. This reaction showcases its utility in synthetic organic chemistry .
  • Phosphorylation: The interaction of benzanilide with phosphoric anhydride results in self-condensation reactions that produce N-substituted aroyl amidines. The reaction rates vary depending on substituents on the anilide group, with electron-donating groups facilitating the reaction .
  • Reduction Reactions: Benzanilide can be reduced to form various derivatives, including amino compounds, which are important in pharmaceutical applications .

Benzanilide exhibits various biological activities:

  • Antimicrobial Properties: Studies have shown that benzanilide and its derivatives possess antimicrobial properties, making them potential candidates for developing new antibiotics .
  • Anticancer Activity: Certain derivatives of benzanilide have demonstrated anticancer effects through mechanisms involving apoptosis and cell cycle arrest in cancer cells .
  • Enzyme Inhibition: Benzanilide has been studied for its ability to inhibit specific enzymes, contributing to its potential therapeutic applications.

Several methods exist for synthesizing benzanilide:

  • Direct Amidation: The reaction of benzoic acid with aniline under acidic conditions leads to the formation of benzanilide. This method typically requires heat and can be optimized for yield.
  • Reflux Method: Benzanilide can be synthesized by refluxing aniline with benzoyl chloride in the presence of a base such as sodium hydroxide or pyridine to neutralize hydrochloric acid produced during the reaction .
  • Alternative Routes: Recent methods include using 3-nitro-4-X-benzoic acid reacting with aniline under specific conditions to yield various substituted benzanilides .

Benzanilide finds applications across multiple domains:

  • Dye Manufacturing: It serves as a precursor in synthesizing dyes due to its ability to undergo various chemical transformations.
  • Pharmaceuticals: Used as an intermediate in the synthesis of active pharmaceutical ingredients.
  • Model Compound: Employed in studies investigating reactions between amides and epoxides, contributing valuable insights into organic reaction mechanisms .

Research has focused on the interactions of benzanilide with other chemical entities:

  • Cyclodextrin Complexation: Studies have explored how beta-cyclodextrin influences the photorearrangement of benzanilide and related compounds, highlighting its role in drug delivery systems .
  • Enzyme Interactions: Investigations into how benzanilide interacts with specific enzymes have provided insights into its potential therapeutic uses and mechanisms of action .

Benzanilide is often compared with other compounds that share structural or functional similarities. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
AcetanilideSimilar amide groupMore soluble in water; used primarily as analgesic
N-BenzoylanilineStructural derivativeDirectly related but varies slightly in reactivity
4'-ChlorobenzanilideHalogenated derivativeExhibits different biological activity due to chlorine
4'-MethoxybenzanilideMethoxy-substitutedEnhanced solubility; potential for different reactivity

Benzanilide's uniqueness lies in its specific combination of properties, including its moderate solubility and diverse reactivity patterns, which make it suitable for various industrial applications.

This comprehensive overview highlights the significance of benzanilide within organic chemistry and its multifaceted roles across different fields. Its unique chemical structure allows for diverse applications and interactions, making it a compound of interest for ongoing research and development.

XLogP3

4.2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

273.115364102 g/mol

Monoisotopic Mass

273.115364102 g/mol

Heavy Atom Count

21

UNII

AJ3UON2LWK

Dates

Modify: 2024-04-15

Explore Compound Types